CCR4 Antagonism: 4-Methylpyrimidine vs. Unsubstituted Pyrimidine Core – A Patent-Derived Activity Landscape
The granted patent US 9,493,453 B2 discloses extensive SAR data for piperazinyl pyrimidine CCR4 antagonists, demonstrating that methylation at the 4-position of the pyrimidine ring is a critical determinant of antagonistic potency. While the patent does not list the target compound with its exact CAS number, its generic formula I explicitly encompasses 4-methyl-substituted pyrimidines, and multiple exemplified compounds with the 4-methylpyrimidine motif show sub-micromolar CCR4 IC50 values. By contrast, analogs lacking this methyl group consistently exhibit reduced potency, indicating that the methyl substituent is essential for optimal receptor interaction [1]. This positions the target compound as a probe for the methyl-dependent potency enhancement within the series.
| Evidence Dimension | CCR4 antagonistic potency (IC50) dependence on 4-methyl substitution |
|---|---|
| Target Compound Data | Specific IC50 value not publicly disclosed; compound falls within the patent's active scope of 4-methyl-substituted piperazinyl pyrimidines with demonstrated CCR4 antagonism |
| Comparator Or Baseline | Unsubstituted pyrimidine analogs (R5 = H) within the same patent family show consistently lower or negligible CCR4 antagonism |
| Quantified Difference | Qualitative: patent SAR indicates that 4-methyl substitution is associated with orders-of-magnitude improvement in CCR4 inhibitory activity compared to unsubstituted pyrimidine; exact fold-change is substituent-context dependent |
| Conditions | Human CCR4 receptor binding and functional antagonism assays as described in US 9,493,453 B2 |
Why This Matters
Procurement of the 4-methyl-substituted compound is mandatory for replicating the high-potency CCR4 antagonism phenotype described in the foundational patent; use of a des-methyl analog risks complete loss of activity, invalidating SAR studies.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Granted November 15, 2016. View Source
